molecular formula C21H22FN3O4S B10997988 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B10997988
M. Wt: 431.5 g/mol
InChI Key: PRQVKFFDCABAAB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a fluorophenyl group, a phenylsulfonyl piperazine moiety, and a pyrrolidinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom.

    Attachment of the Phenylsulfonyl Piperazine Moiety: This can be done through coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-(2-Chlorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Uniqueness

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing metabolic stability and altering binding affinity to biological targets.

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C21H22FN3O4S/c22-18-8-4-5-9-19(18)25-15-16(14-20(25)26)21(27)23-10-12-24(13-11-23)30(28,29)17-6-2-1-3-7-17/h1-9,16H,10-15H2

InChI Key

PRQVKFFDCABAAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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